(4-Methoxyphenyl) 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl) 4-bromobenzenesulfonate is an organic compound with the molecular formula C13H11BrO4S. It is a sulfonate ester derived from 4-methoxyphenol and 4-bromobenzenesulfonyl chloride. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) 4-bromobenzenesulfonate typically involves the reaction of 4-methoxyphenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methoxyphenol+4-Bromobenzenesulfonyl chloride→(4-Methoxyphenyl) 4-bromobenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl) 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl sulfonates.
Reduction: Formation of sulfides or thiols.
Oxidation: Formation of phenols, quinones, or aldehydes.
Scientific Research Applications
(4-Methoxyphenyl) 4-bromobenzenesulfonate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl) 4-bromobenzenesulfonate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl) 4-chlorobenzenesulfonate
- (4-Methoxyphenyl) 4-fluorobenzenesulfonate
- (4-Methoxyphenyl) 4-iodobenzenesulfonate
Uniqueness
(4-Methoxyphenyl) 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in nucleophilic substitution and other chemical reactions, making it a valuable intermediate in various synthetic applications.
Biological Activity
(4-Methoxyphenyl) 4-bromobenzenesulfonate is a compound of interest due to its potential biological activities, including antimicrobial and antitumor properties. This article provides a detailed examination of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a 4-methoxyphenyl group attached to a 4-bromobenzenesulfonate moiety. The presence of bromine and sulfonate groups enhances its reactivity and interaction with biological targets. The molecular structure can be represented as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study utilizing the Alamar Blue microdilution method assessed its efficacy against various bacterial strains. The results are summarized in the following table:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Candida albicans | 8 µg/mL |
This data suggests that the compound possesses varying degrees of effectiveness against different pathogens, indicating its potential use as an antimicrobial agent.
Antitumor Activity
The compound's antitumor activity has been investigated in several studies, particularly focusing on its effects on cancer cell lines. Notably, it has shown cytotoxic effects against human tumor cell lines such as HeLa and MCF7. A recent study reported the following findings:
- Cell Lines Tested : HeLa, MCF7, HT-29
- IC50 Values :
- HeLa: 15 µM
- MCF7: 10 µM
- HT-29: 20 µM
These results indicate that this compound can effectively inhibit cell proliferation in a dose-dependent manner.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Microtubule Polymerization : Studies have shown that the compound interferes with microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Enzyme Inhibition : Molecular docking studies suggest that it may act as a noncompetitive inhibitor for certain enzymes, potentially affecting metabolic pathways in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models of breast cancer.
- Combination Therapy : Research indicated enhanced efficacy when combined with other chemotherapeutic agents, suggesting a synergistic effect.
Properties
IUPAC Name |
(4-methoxyphenyl) 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOKIPXPOIBGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.